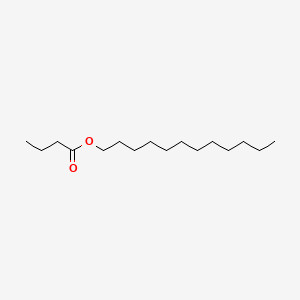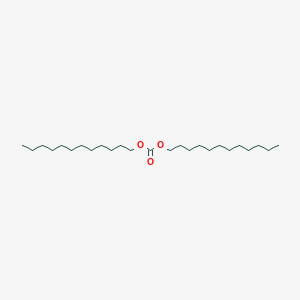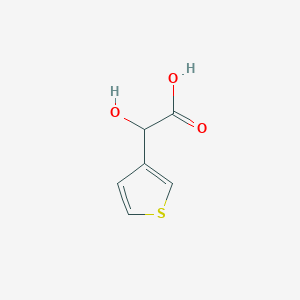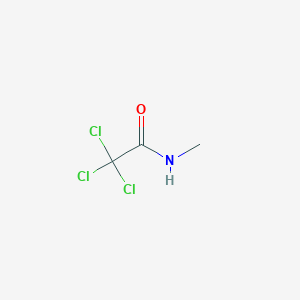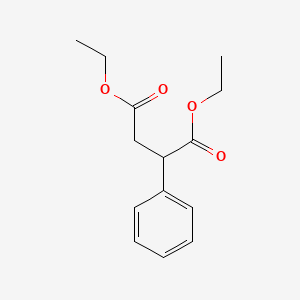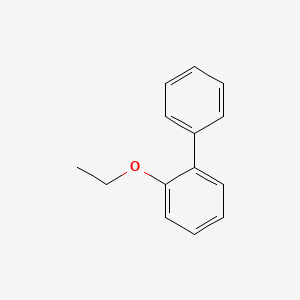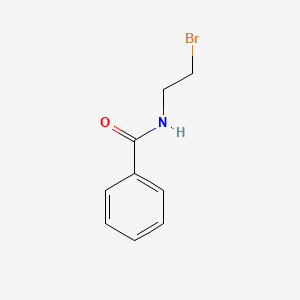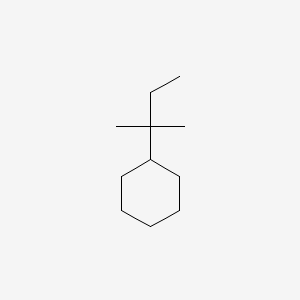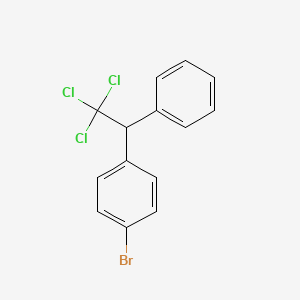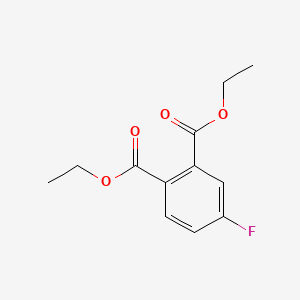
diethyl 4-fluorophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-fluorophthalate is an organic compound with the molecular formula C12H13FO4. It is a derivative of phthalic acid, where the hydrogen atom on the fourth carbon of the benzene ring is replaced by a fluorine atom, and the carboxyl groups are esterified with ethyl groups. This compound is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-fluorophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-fluorophthalic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-Fluorophthalic acid and ethanol.
Reduction: 4-Fluorophthalic alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-fluorophthalate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phthalate: Similar structure but lacks the fluorine atom.
Dimethyl 4-fluorophthalate: Similar but with methyl ester groups instead of ethyl.
Diethyl 2-fluorophthalate: Fluorine atom positioned differently on the benzene ring.
Uniqueness
Diethyl 4-fluorophthalate is unique due to the presence of the fluorine atom at the fourth position, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
320-96-7 |
|---|---|
Molekularformel |
C12H13FO4 |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
diethyl 4-fluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
AHUYNJGTOFVLRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
Key on ui other cas no. |
320-96-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


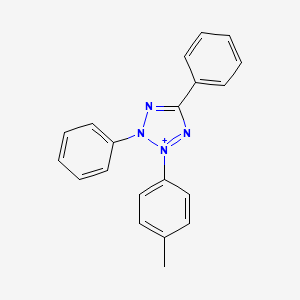
![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)
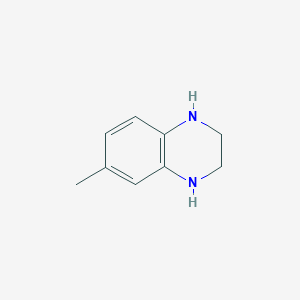
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
